(2,3-Dihydroxyquinoxalin-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
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Overview
Description
(2,3-Dihydroxyquinoxalin-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a quinoxaline core substituted with dihydroxy groups and a methanone group linked to a pyridinyl-piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydroxyquinoxalin-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactionsThe final step involves the coupling of the quinoxaline derivative with a pyridinyl-piperazine moiety through a methanone linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields, reducing reaction times, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydroxyquinoxalin-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The methanone group can be reduced to a methanol derivative.
Substitution: The hydrogen atoms on the quinoxaline ring can be substituted with various functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: (2,3-Dihydroxyquinoxalin-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanol.
Substitution: Various substituted quinoxaline derivatives depending on the substituent introduced.
Scientific Research Applications
(2,3-Dihydroxyquinoxalin-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2,3-Dihydroxyquinoxalin-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain protein kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Similar structure but with an aminopyrimidine group instead of dihydroxyquinoxaline.
(6-Aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone: Contains an aminopyridine group instead of dihydroxyquinoxaline.
Uniqueness
(2,3-Dihydroxyquinoxalin-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is unique due to the presence of both dihydroxy groups on the quinoxaline ring and the pyridinyl-piperazine moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H17N5O3 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
6-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C18H17N5O3/c24-16-17(25)21-14-11-12(4-5-13(14)20-16)18(26)23-9-7-22(8-10-23)15-3-1-2-6-19-15/h1-6,11H,7-10H2,(H,20,24)(H,21,25) |
InChI Key |
RIVXWOBQUPBFHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)NC(=O)C(=O)N4 |
Origin of Product |
United States |
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